Dimethylacrylate 4-fluorophenyl ester
Description
Dimethylacrylate 4-fluorophenyl ester is an organofluorine compound characterized by a dimethylacrylate backbone esterified with a 4-fluorophenyl group. The 4-fluorophenyl moiety is known to influence molecular conformation, steric interactions, and electronic properties, as observed in crystallographic studies of related compounds .
Properties
Molecular Formula |
C11H11FO2 |
|---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
(4-fluorophenyl) 3-methylbut-2-enoate |
InChI |
InChI=1S/C11H11FO2/c1-8(2)7-11(13)14-10-5-3-9(12)4-6-10/h3-7H,1-2H3 |
InChI Key |
QVDCRQFILQYSQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC1=CC=C(C=C1)F)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
*Inferred from analogous fluorophenyl-containing compounds (e.g., and ).
- Planarity vs. Nonplanarity: Fluorophenyl groups induce steric repulsion, as seen in metalloporphyrins and naphtho-annulated porphyrins, leading to nonplanar geometries . This compound likely adopts a similar conformation, with the fluorophenyl group perpendicular to the planar dimethylacrylate backbone .
- Electronic Effects : Fluorine’s electronegativity increases polarity and stability compared to chlorophenyl analogs (e.g., methyl 4-chlorophenylacetate) .
Physicochemical Properties
Table 3: Physicochemical Data
*Inferred from crystallographic solvent use in (dimethylformamide).
- Solubility: Fluorophenyl esters exhibit lower aqueous solubility compared to non-fluorinated analogs due to increased hydrophobicity.
- Thermal Stability : Fluorine’s strong C-F bond enhances thermal stability, as observed in FUB-PB-22’s decomposition above 150°C .
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